2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid
Overview
Description
2-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness, allowing for the production of the target compound in a single synthetic stage with high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent condensation approach mentioned above can be adapted for larger-scale synthesis, provided that the necessary reagents and reaction conditions are optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives of this compound act by inhibiting γ-aminobutyric acid receptors, leading to effects such as sedation and anxiolysis . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known sedative-hypnotic drug that also features an imidazo[1,2-a]pyridine core.
Alpidem: Another sedative-hypnotic drug with a similar structure and mechanism of action.
Uniqueness
2-(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl group, in particular, allows for additional hydrogen bonding interactions, potentially enhancing its binding affinity to molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)5-6-9(14)10-7-3-1-2-4-11(6)7/h1-4,14H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZYVBGZRKKAIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00798778 | |
Record name | (2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00798778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
653599-20-3 | |
Record name | (2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00798778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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